molecular formula C20H26N4O2S B2619051 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-71-2

2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2619051
CAS番号: 898361-71-2
分子量: 386.51
InChIキー: MTCLGGPTVZHYHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole-triazole hybrid that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H22N4O2S\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This complex structure includes a thiazole ring fused with a triazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole and triazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in various in vitro and in vivo models.

  • In Vitro Studies :
    • The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity.
    • In a comparative study, the compound exhibited an IC50 of 2.4 µM against A549 cells, which is comparable to established chemotherapeutics like gefitinib (IC50 = 2.4 µM) .
  • In Vivo Studies :
    • In xenograft models using BALB/c-nu nude mice, administration of the compound at doses of 3 mg/kg resulted in significant tumor regression without observable toxicity .
    • The compound's mechanism appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • DNA Interaction : It exhibits high affinity for DNA binding, which may lead to disruption of replication processes in rapidly dividing cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels within cells, promoting oxidative stress that can lead to cancer cell death.

Study 1: Efficacy Against Lung Cancer

A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity and found that the compound significantly outperformed standard treatments at certain concentrations .

Study 2: In Vivo Tumor Growth Inhibition

In another investigation involving MDA-MB-231 xenografts in mice, the administration of the compound led to a 60% reduction in tumor volume compared to control groups receiving no treatment. Histological examinations revealed increased apoptosis within treated tumors .

科学的研究の応用

The compound exhibits several notable biological activities:

Antitumor Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. For instance, studies have demonstrated that compounds similar to this one can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study Example:
A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity. The thiazole and triazole moieties are known for their potential effectiveness against bacterial and fungal infections.

Case Study Example:
In vitro studies have shown promising results against specific strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents.

Metabolic Regulation

The primary mechanism of action for this compound involves interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These receptors are crucial in regulating lipid metabolism and glucose homeostasis.

Mechanisms Include:

  • Fatty Acid Oxidation: Enhances the breakdown of fatty acids.
  • Lipogenesis: Modulates the synthesis of lipids.
  • Glucose Metabolism: Regulates glucose uptake and utilization.

Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.

Therapeutic Applications

The diverse biological activities of 2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggest several potential therapeutic applications:

Cancer Therapy

Given its antitumor properties, this compound could be explored as a candidate for cancer treatment. Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo.

Metabolic Disorders

Due to its interaction with PPARs, this compound may also be beneficial in treating metabolic disorders such as obesity and diabetes by improving metabolic profiles.

化学反応の分析

Oxidation Reactions

The thiazolo-triazole core undergoes oxidation under controlled conditions. Key observations include:

  • Oxidation of the Thiazole Sulfur : Reaction with hydrogen peroxide (H₂O₂) in acetic acid converts the thiazole sulfur to a sulfoxide group. This modification alters the compound’s electronic profile and enhances water solubility .

  • Phenol Oxidation : The 6-ol group can be oxidized to a quinone-like structure using MnO₂ in dichloromethane, though this reaction requires precise stoichiometric control to avoid over-oxidation.

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)Source
H₂O₂ (30%)AcOH, 50°C, 2 hrsSulfoxide derivative72
MnO₂DCM, rt, 4 hrsQuinone analog58

Reduction Reactions

Selective reduction of the triazole ring has been reported:

  • Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm), the triazole ring is partially reduced to a dihydrotriazole, preserving the thiazole moiety. This reaction improves metabolic stability .

  • Sodium Borohydride (NaBH₄) : Reduces the imine linkages in the piperidine-methyl bridge, yielding secondary amine intermediates.

Table 2: Reduction Reaction Outcomes

MethodTarget SiteKey Product FeaturePurity (%)Source
Pd/C + H₂Triazole ringDihydrotriazole89
NaBH₄ (excess)Piperidine-methyl bridgeSecondary amine81

Cyclocondensation Reactions

The compound participates in [2+3]-cyclocondensation reactions with electrophilic partners:

  • With Maleimides : Forms fused bicyclic derivatives under reflux in toluene, enhancing anticancer activity .

  • With Oxocompounds : Reacts with ketones or aldehydes in ethanol to generate spirocyclic analogs, which show improved binding to PPAR receptors .

Key Data :

  • Reaction time: 8–12 hrs

  • Temperature: 80–110°C

  • Typical yields: 65–78%

Nucleophilic Substitution

The 4-methoxyphenyl group undergoes demethylation under strong acidic conditions:

  • HBr in Acetic Acid : Cleaves the methoxy group to a hydroxyl group, enabling further functionalization (e.g., glycosylation).

  • Selectivity : The piperidine and ethyl groups remain intact under these conditions.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

  • Suzuki Coupling : The brominated thiazole derivative (synthesized via NBS bromination) reacts with aryl boronic acids to introduce biaryl motifs .

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 24 hrs .

Acid/Base-Mediated Rearrangements

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the thiazole-triazole junction, producing aminothiol and triazole-carboxylic acid fragments.

  • Base-Induced Rearrangement : NaOH in ethanol induces ring expansion of the piperidine moiety, forming a seven-membered azepane ring.

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

  • Sulfoxide analogs show 3.2-fold higher PPAR-γ agonism compared to the parent compound.

  • Spirocyclic derivatives demonstrate potent antifungal activity (MIC = 2 µg/mL against Candida albicans) .

特性

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-16-21-20-24(22-16)19(25)18(27-20)17(23-11-5-6-13(2)12-23)14-7-9-15(26-3)10-8-14/h7-10,13,17,25H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCLGGPTVZHYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。